molecular formula C13H14ClNO B2475305 4(1H)-Pyridone, 2,6-dimethyl-1-phenyl-, hydrochloride CAS No. 103206-23-1

4(1H)-Pyridone, 2,6-dimethyl-1-phenyl-, hydrochloride

Cat. No. B2475305
M. Wt: 235.71
InChI Key: UDPOPNFRSFUXLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A study titled “Studies in terpenoids. Part LXXVIII. Synthesis of 3-hydroxy-2,6-dimethyl-1-phenyl- and 3,4-dihydroxy-2,6-dimethyl-1-phenylacetic acids, two potential synthons” discusses the synthesis of compounds similar to “4(1H)-Pyridone, 2,6-dimethyl-1-phenyl-, hydrochloride”. The study mentions that Chloride I (R=Cl,R1=CMe3)(R=Cl, R_1=CMe_3), obtained from 2,4Me2C6H3OH2,4-Me_2C_6H_3OH, was converted into the cyanomethylphenols I (R=cyano,R1=H,CMe3)(R=cyano, R_1=H, CMe_3) depending on the experimental conditions and both gave I (R=CO2H,R1=H)(R=CO_2H, R_1=H). I (R=CO2H,R1=H)(R=CO_2H, R_1 =H) gave I (R=CO2H,R1=OH)(R=CO_2H, R_1=OH) via the 1,2-benzoquinone by iodoxybenzene oxidation, reductive acetylation and hydrolysis1.


Scientific Research Applications

Synthetic Relevance and Biological Activity

3,4-Dihydro-2(1H)-pyridones, including derivatives like 4(1H)-Pyridone, 2,6-dimethyl-1-phenyl-, hydrochloride, are privileged structures due to their biological activity across a broad range of targets and their importance as synthetic precursors for various compounds with significant biological activity. The synthesis methods for these heterocycles range from conventional multicomponent procedures to nonconventional techniques that align with green chemistry principles by eliminating solvent use. This class of compounds has demonstrated biological activities including vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal properties, showcasing their potential in medicinal chemistry (Chalán-Gualán et al., 2022).

Antimalarial Activity

4(1H)-Pyridone derivatives are at the forefront of research for the development of next-generation antimalarials due to their activity against multiple stages of the malaria parasite. Unlike most common antimalarial chemotypes that target only the erythrocytic stages of P. falciparum, these compounds offer potential treatments for the blood stages of multidrug-resistant P. falciparum malaria, can eradicate dormant exoerythro stages of relapsing malaria species (P. vivax), and prevent transmission of infectious gametocytes to mosquitoes. Despite challenges such as poor physicochemical properties, these compounds hold promise for significantly enhancing current malaria elimination efforts and having a global public health impact (Asakawa & Manetsch, 2021).

Synthetic Routes and Pharmacological Activity

The synthesis, natural occurrence, and biological activities of 2-pyridone derivatives are well-documented, indicating their high reactivity and utility as building blocks for preparing various classes of compounds due to their selective transformations with different reagents. These compounds have been derived from natural sources and are known for their significant biological and medical applications, suggesting their potential in the design of novel, highly effective pharmaceuticals with a broad spectrum of bioresponses. The literature review on these derivatives emphasizes their synthetic potential and the possibility of being used in the development of new pharmaceuticals (VijeyAanandhi et al., 2017).

properties

IUPAC Name

2,6-dimethyl-1-phenylpyridin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO.ClH/c1-10-8-13(15)9-11(2)14(10)12-6-4-3-5-7-12;/h3-9H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPOPNFRSFUXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(N1C2=CC=CC=C2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4(1H)-Pyridone, 2,6-dimethyl-1-phenyl-, hydrochloride

CAS RN

103206-23-1
Record name 2,6-DIMETHYL-1-PHENYL-4(1H)-PYRIDONE HYDROCHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.